1-(2-Aminobenzoyl)-4-phenylsemicarbazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

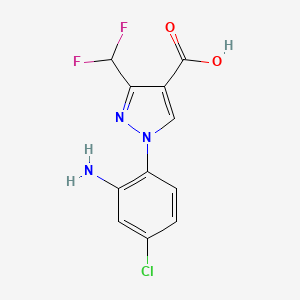

The compound “1-(2-Aminobenzoyl)-4-phenylsemicarbazide” is a complex organic molecule. It likely contains an aminobenzoyl group, a phenyl group, and a semicarbazide group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For example, carboxamide derivatives of moxifloxacin have been synthesized using spectroscopic techniques . Another method involves the reaction of 4-Bromophenylacetic acid and 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Oxidative Cyclization : 1-(2-Aminobenzoyl)-4-phenylsemicarbazide is used in oxidative cyclization reactions to synthesize 5-amino-2-(het)aroyl-1,3,4-oxadiazoles, which is achieved through I2/DMSO-promoted oxidative cyclization under mild conditions (Zhang et al., 2021).

Formation of N-Heterocyclic Carbene (NHC) Compounds : It serves as a starting material for synthesizing NHC compounds with new backbone structures. This involves cyclisation and subsequent methylation, leading to a range of metal complexes and other derivatives (Jonek, Diekmann, & Ganter, 2015).

Synthesis of Thiosemicarbazides and Oxadiazolinones : A new method has been developed for synthesizing 4,4-dialkyl-2-(substituted)phenylsemicarbazides, starting with 5-substituted-3-(substituted)phenyl-1,3,4-oxadiazolin-2(3H)-ones (Pilgram, 1982).

Antibacterial Activity : Derivatives of this compound, like substituted 1-phenyl-5-oxopyrrolidine, have demonstrated significant antibacterial activity against various bacterial strains (Sapijanskaitė-Banevič et al., 2021).

Phosphorus Compounds Synthesis : The compound is also used in the condensation reactions to form acyclic and tricyclic phosphorus compounds, displaying various reactivities and spectroscopic properties (Zhang & Ma, 1990).

Cyclization to Benzothiazoles : It is involved in cyclization reactions of arylthiosemicarbazides to form benzothiazoles, useful in various chemical syntheses (Kost et al., 1978).

Synthesis of Pyrimidine, Pyridazine, and Imidazole Derivatives : It acts as a reactant in the synthesis of various heterocyclic compounds like pyrimidine, pyridazine, and imidazole, with potential applications in medicinal chemistry (Sarıpınar et al., 2006).

Antimicrobial and Other Biological Activities

Antimycobacterial and Anticonvulsant Activities : Some derivatives of this compound have been investigated for their antimycobacterial and anticonvulsant activities, showing potential as therapeutic agents (Gülerman et al., 1997).

Antihypertensive α-Blocking Agents : Derivatives have been synthesized and evaluated for their potential as antihypertensive α-blocking agents, demonstrating significant biological activity (Abdel-Wahab et al., 2008).

Copper Complex Formation and Redox Reactions : The reaction with copper(II) salts forms copper complexes, and the kinetics of these redox reactions have been studied, providing insights into transition metal chemistry (El-Dessouky et al., 1976).

Enzyme Inhibition Activities : It has been used in synthesizing compounds for assessing their lipase and α-glucosidase inhibition, contributing to the development of potential therapeutic agents (Bekircan et al., 2015).

Herbicidal Activity : Some derivatives have shown good herbicidal activity, suggesting potential agricultural applications (Gui, 1997).

Antibacterial Activity of Derivatives : Synthesized derivatives of this compound have demonstrated notable antibacterial activity, with potential for the development of new antimicrobial agents (Saravanan et al., 2015).

Photochromic and Fluorescent Properties : A novel photochromic compound derived from it exhibits reversible fluorescent switching properties, showing potential for material science applications (Yuan et al., 2011).

Oxidation Kinetics Studies : The kinetics of its oxidation by peroxydisulphate ion have been studied, providing valuable insights into its chemical behavior and potential applications (Amira et al., 1987).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This is a common mechanism of action for many bioactive compounds .

Biochemical Pathways

It’s likely that the compound affects multiple pathways due to its potential interaction with various receptors . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Pharmacokinetics

Similar compounds have been synthesized with high yields , suggesting that they may have favorable bioavailability

Result of Action

Based on the wide range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

Analyse Biochimique

Biochemical Properties

1-(2-Aminobenzoyl)-4-phenylsemicarbazide may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-[(2-aminobenzoyl)amino]-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,17,19)(H2,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZWTMLJRXTHIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367658.png)

![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367676.png)

![3-(2-Chlorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2367677.png)